molecular formula C15H17NO2 B1338615 Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester CAS No. 5176-28-3

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

Cat. No. B1338615
CAS RN: 5176-28-3
M. Wt: 243.3 g/mol
InChI Key: KTZZRAGNIAZODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1,4-imine derivatives are a class of compounds that have been synthesized through various methods, including cycloaddition reactions. These derivatives are characterized by their naphthalene backbone and imine functional group, which can be further substituted at the bridgehead positions. The specific compound "Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester" is not directly mentioned in the provided papers, but the general class of naphthalen-1,4-imine derivatives is discussed .

Synthesis Analysis

The synthesis of naphthalen-1,4-imine derivatives involves the reaction of benzyne with methyl 2,5-dimethylpyrrole-1-carboxylate or tetrachlorobenzyne with 1,2,5-trimethylpyrrole. This process results in the formation of 1,4-dihydro-1,4-dimethylnaphthalen-1,4-imine derivatives, which can be further manipulated to produce various substituted compounds . Additionally, the synthesis of naphthalenetricarboxylic acids, which are structurally related to the compound of interest, has been achieved through the oxidation of various precursors using oxidizing agents like sodium bichromate or potassium ferricyanide .

Molecular Structure Analysis

The molecular structure of naphthalen-1,4-imine derivatives is based on the naphthalene ring system, which can be functionalized with imine groups and other substituents. The presence of imine groups and additional substituents like carboxylic acid esters can influence the electronic properties and reactivity of these compounds. The molecular structure of these derivatives is crucial for their potential applications in materials science, such as in the synthesis of poly(ester amide)s and poly(ester-imide)s .

Chemical Reactions Analysis

Naphthalen-1,4-imine derivatives can participate in various chemical reactions due to the presence of reactive imine groups. These reactions can include further functionalization or incorporation into larger molecular frameworks. For example, the synthesis of poly(ester amide)s and poly(ester-imide)s involves the reaction of naphthalene-containing bis(ester amine) or bis(benzoyloxy)naphthalene units with aromatic dicarboxylic acids or tetracarboxylic dianhydrides, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalen-1,4-imine derivatives and related compounds are influenced by their molecular structure. Poly(ester amide)s and poly(ester-imide)s derived from naphthalene-containing units exhibit a range of solubility, thermal stability, and mechanical properties. These polymers can form semicrystalline or amorphous materials, which can be processed into films with good mechanical properties. The thermal stability of these materials is generally high, with decomposition temperatures above 400°C in nitrogen or air .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Naphthalene derivatives, including alkylnaphthalenes, have been studied for their interactions with atmospheric radicals, which is critical for understanding their environmental fate. Research by Phousongphouang and Arey (2002) on the gas-phase reactions of alkylnaphthalenes with nitrate and hydroxyl radicals provides insight into the nighttime degradation of these compounds in ambient atmospheres. The study highlights the importance of these reactions in determining the atmospheric lifetimes of naphthalene derivatives, which are semivolatile polycyclic aromatic hydrocarbons expected to be present in the gas phase in ambient atmospheres. This research contributes to our understanding of the environmental impact of these compounds, including their potential role in air pollution and human health effects (Phousongphouang & Arey, 2002).

Material Science: Synthesis and Properties of Polymers

Research into the synthesis and properties of polymers incorporating naphthalene derivatives has been extensive. For instance, Behniafar and Mohammadparast-delshaad (2012) synthesized novel trifluoromethyl-containing poly(amide-imide)s using an ortho-linked dicarboxylic acid monomer derived from naphthalene. These polymers exhibit high optical transparency, thermal stability, and are readily soluble in a variety of organic solvents. This work demonstrates the potential of naphthalene derivatives in the development of high-performance materials for applications requiring thermal stability and optical properties (Behniafar & Mohammadparast-delshaad, 2012).

Organic Chemistry: Reactions and Synthesis

Naphthalene derivatives are pivotal in organic synthesis, as illustrated by Tomioka et al. (2001), who explored the reactions of imines derived from naphthalene with organolithium reagents. The study provides insights into the electronic and steric control in regioselective addition reactions, showcasing the versatility of naphthalene derivatives in synthetic organic chemistry. This research opens avenues for the synthesis of complex organic molecules with specific structural features, contributing to advancements in pharmaceuticals, materials science, and chemical synthesis (Tomioka et al., 2001).

Environmental Toxicology and Pharmacology

Cheng et al. (2017) investigated 1,4-dihydroxy-2-naphthoic acid (a compound structurally related to naphthalene derivatives) for its ability to bind the aryl hydrocarbon receptor and exhibit anti-inflammatory activity in the gut. This study highlights the potential therapeutic applications of naphthalene derivatives in treating inflammatory diseases and underscores the significance of understanding the molecular mechanisms underlying their biological activities. Such research is crucial for developing new drugs and understanding the environmental toxicology of these compounds (Cheng et al., 2017).

properties

IUPAC Name

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZRAGNIAZODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CC1C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503559
Record name tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1,4-imine-9-carboxylic acid, 1,4-dihydro-, 1,1-dimethylethyl ester

CAS RN

5176-28-3
Record name 1,1-Dimethylethyl 1,4-dihydronaphthalen-1,4-imine-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4-dihydro-1,4-epiminonaphthalene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 11-azatricyclo[6.2.1.0^{2,7}]undeca- 2,4,6,9-tetraene-11-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.